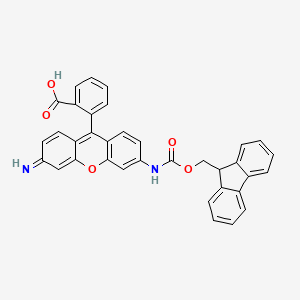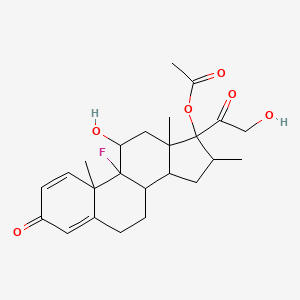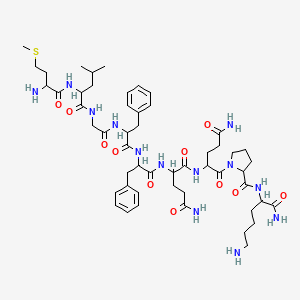
(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol is a steroidal sapogenin, a type of natural product derived from plants It belongs to the spirostane family, characterized by a spiroketal structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol typically involves multiple steps, starting from simpler steroidal precursors. One common approach is the oxidation of steroidal sapogenins, followed by selective reduction and functional group transformations to introduce the desired hydroxyl groups at specific positions. The reaction conditions often include the use of strong oxidizing agents like potassium permanganate or chromium trioxide, followed by reduction with reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources, such as the roots of certain species of Asparagus or Dioscorea. The extracted sapogenins are then subjected to chemical modifications to obtain the desired compound. This process may include purification steps like chromatography to isolate the target compound from other plant constituents.
Analyse Des Réactions Chimiques
Types of Reactions
(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirostanones, while reduction can regenerate the original hydroxylated compound.
Applications De Recherche Scientifique
(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and as a precursor for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of (25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors or enzymes involved in steroid metabolism, modulating their activity. This interaction can lead to changes in gene expression, protein synthesis, and cellular signaling pathways, ultimately resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (25S)-5beta-Spirostane-3beta-ol
- (25S)-5beta-Spirostane-1beta,3beta-diol
- (25S)-5beta-Spirostane-1beta,3beta,5beta-triol
Uniqueness
(25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. This compound’s unique structure allows it to interact with different molecular targets compared to other spirostane derivatives, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDVFDQHJBXYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6(C5(C(CC(C6O)O)O)C)O)C)C)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)

![6-[(E)-dec-5-enoyl]oxydecanoic acid](/img/structure/B15130029.png)






![5,9-Bis(hydroxymethyl)-5,14-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol](/img/structure/B15130083.png)
![N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B15130084.png)
![2-amino-7-(3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl)-1H-purin-6-one](/img/structure/B15130089.png)


